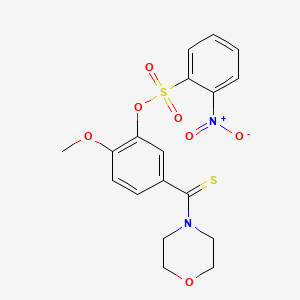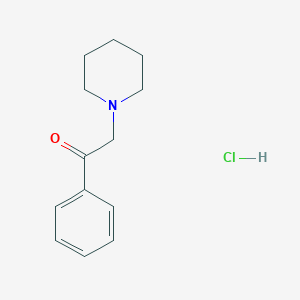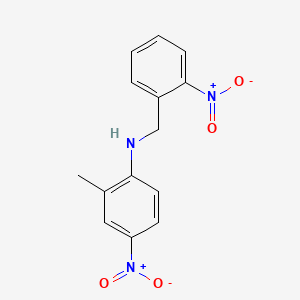
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as Mor-NBS, is a chemical compound that has been widely used in scientific research. It is a nitrobenzenesulfonate derivative that is commonly used as a reagent for the selective labeling of proteins and peptides.
Mecanismo De Acción
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate selectively labels proteins and peptides at cysteine residues. The nitrobenzenesulfonate group reacts with the thiol group of cysteine residues, forming a covalent bond. This reaction is highly specific and selective, as cysteine is the only amino acid with a thiol group.
Biochemical and Physiological Effects:
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can affect the biochemical and physiological properties of proteins and peptides. The covalent modification of cysteine residues can alter protein conformation, stability, and activity. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can also affect protein-protein interactions and protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has several advantages for lab experiments. It is highly specific and selective, allowing for the selective labeling of proteins and peptides. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling is also compatible with a variety of analytical techniques, including mass spectrometry and fluorescence spectroscopy.
However, 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling also has limitations. The covalent modification of cysteine residues can alter protein properties, making it difficult to interpret the results of experiments. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can also be affected by the presence of other nucleophiles, such as glutathione and other thiols.
Direcciones Futuras
There are several future directions for the use of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in scientific research. One direction is the development of new labeling strategies that can overcome the limitations of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling. Another direction is the application of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling in the study of protein dynamics and function. Finally, 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can be used in the development of new drugs and therapeutics that target specific proteins and peptides.
Métodos De Síntesis
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is synthesized by reacting 4-morpholinecarbonyl chloride with 2-methoxy-5-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in high yield and purity.
Aplicaciones Científicas De Investigación
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been widely used in scientific research as a reagent for the selective labeling of proteins and peptides. It is commonly used in proteomics research to identify and quantify proteins in complex mixtures. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is also used in the study of protein-protein interactions and protein-ligand interactions.
Propiedades
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S2/c1-25-15-7-6-13(18(28)19-8-10-26-11-9-19)12-16(15)27-29(23,24)17-5-3-2-4-14(17)20(21)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOBMBIFXACZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid](/img/structure/B4989957.png)
![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)

![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![6-(3-fluorophenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4989995.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![methyl (2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4990007.png)
![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)

![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)